2-Bromo-5-(4-chlorophenyl)-1-pentene
Overview
Description
2-Bromo-5-(4-chlorophenyl)-1-pentene is an organic compound characterized by a bromine atom and a chlorophenyl group attached to a pentene chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(4-chlorophenyl)-1-pentene typically involves the bromination of pentene followed by the introduction of the chlorophenyl group. One common method is the free radical bromination of pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting brominated compound is then subjected to a Friedel-Crafts alkylation with 4-chlorophenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and alkylation steps.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(4-chlorophenyl)-1-pentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of a pentene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) or methanol (CH₃OH) can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-5-(4-chlorophenyl)-1-pentenal (aldehyde) or 2-Bromo-5-(4-chlorophenyl)-1-pentanoic acid (carboxylic acid).
Reduction: 2-Bromo-5-(4-chlorophenyl)-1-pentane.
Substitution: Various amine or alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-(4-chlorophenyl)-1-pentene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-5-(4-chlorophenyl)-1-pentene exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
2-Bromo-4-chlorophenol
2-Bromo-4-chloroaniline
2-Bromo-5-(4-chlorophenyl)-1-pentane
Properties
IUPAC Name |
1-(4-bromopent-4-enyl)-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrCl/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCZAQPVBDFBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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